Product packaging for 1H-Indole-5-carboxamidine HOAc(Cat. No.:CAS No. 1173258-34-8)

1H-Indole-5-carboxamidine HOAc

Cat. No.: B6354165
CAS No.: 1173258-34-8
M. Wt: 219.24 g/mol
InChI Key: FXRSQFFYFDOMRD-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold in Pharmaceutical and Chemical Sciences

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in pharmaceutical and chemical sciences. mdpi.comresearchgate.netnih.gov It is a prevalent motif in a multitude of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). ijpsr.info This natural prevalence has inspired chemists to incorporate the indole ring into a wide array of synthetic molecules with diverse pharmacological activities.

The versatility of the indole scaffold stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. mdpi.com Its planar structure allows it to intercalate into DNA or fit into the active sites of enzymes, while the nitrogen atom can act as a hydrogen bond donor or acceptor. mdpi.comijpsr.info This adaptability has led to the development of indole-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. mdpi.comnih.gov

Table 1: Examples of Indole-Containing Bioactive Compounds

Compound NameBiological Activity
Indole-3-carbinolAnticancer research
TryptophanEssential amino acid
Serotonin (5-hydroxytryptamine)Neurotransmitter
MelatoninHormone
IndolicidinAntimicrobial peptide

This table provides examples of naturally occurring and synthetic indole derivatives and their associated biological roles.

Significance of the Carboxamidine Moiety in Bioactive Compounds

The carboxamidine group, -C(=NH)NH2, is a strongly basic functional group that is protonated at physiological pH. This positive charge allows it to form strong ionic interactions, or salt bridges, with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes and receptors. ontosight.ai This ability to engage in robust binding interactions makes the carboxamidine moiety a valuable component in the design of potent and selective inhibitors of various biological targets. ontosight.ai

Furthermore, the geometry and electronic distribution of the carboxamidine group enable it to act as a bioisostere for other functional groups, such as carboxylates or other amidine-containing structures. This strategic replacement can lead to improved pharmacological properties. The incorporation of a carboxamidine moiety has been a successful strategy in the development of agents targeting enzymes like proteases and kinases.

Historical Context and Current Research Landscape of 1H-Indole-5-carboxamidine HOAc

The exploration of indole-based carboxamidines is part of a broader and ongoing effort to synthesize and evaluate novel heterocyclic compounds for therapeutic applications. researchgate.net While the parent compound, 1H-indole-5-carboxamidine, has been known for some time, its systematic investigation as a potential therapeutic agent is a more recent endeavor. scbt.combldpharm.com Early research into related indole derivatives laid the groundwork for understanding the structure-activity relationships of this class of compounds. ijpsr.infonih.gov

The current research landscape is characterized by a focus on the synthesis of derivatives of 1H-indole-5-carboxamidine and the evaluation of their biological activities. researchgate.net For instance, studies have explored the synthesis of 2-aryl/pyridin-2-yl-1H-indole derivatives, with some compounds like 2-(6-((1-hydroxycyclohexyl)methyl)pyridin-2-yl)-1H-indole-5-carboximidamide showing notable activity. ijpsr.info The acetate (B1210297) salt, this compound, is often used in these studies for its favorable physicochemical properties. a2bchem.combldpharm.com

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is driven by several key factors. The combination of the "privileged" indole scaffold and the potent binding capabilities of the carboxamidine group presents a compelling hypothesis for the discovery of novel bioactive molecules. mdpi.comontosight.ai The potential for this compound to interact with a variety of biological targets makes it a valuable tool for chemical biology and a promising starting point for drug discovery programs.

Furthermore, the synthesis and study of 1H-Indole-5-carboxamidine and its derivatives contribute to a deeper understanding of the chemical principles that govern molecular recognition and biological activity. nih.gov This knowledge is crucial for the rational design of future therapeutic agents with improved efficacy and selectivity. The exploration of this compound and its analogs is therefore not only a search for new drugs but also a fundamental scientific inquiry into the relationship between chemical structure and biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B6354165 1H-Indole-5-carboxamidine HOAc CAS No. 1173258-34-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;1H-indole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSQFFYFDOMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Indole 5 Carboxamidine and Its Analogues

Synthetic Routes for the 1H-Indole-5-carboxamidine Core Structure

The construction of the 1H-indole-5-carboxamidine core can be achieved through several synthetic pathways, most commonly involving the conversion of a pre-existing indole (B1671886) with a suitable functional group at the C5 position, such as a nitrile or a primary carboxamide.

One of the most established methods for converting a nitrile to a carboxamidine is the Pinner reaction . jk-sci.comwikipedia.org This reaction involves treating the nitrile (e.g., 5-cyanoindole) with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an intermediate imidate salt, known as a Pinner salt. jk-sci.comwikipedia.orgnumberanalytics.com Subsequent reaction of this salt with ammonia (B1221849) or an amine furnishes the desired amidine. jk-sci.comwikipedia.org The process is generally carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester. jk-sci.com

Pinner Reaction Mechanism:

Protonation of Nitrile: The acid catalyst protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom. numberanalytics.com

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the nitrile carbon to form a tetrahedral intermediate. numberanalytics.com

Formation of Imidate Salt: The intermediate collapses to form the stable imidate salt (Pinner salt). numberanalytics.com

Ammonolysis: The Pinner salt reacts with ammonia, which displaces the alkoxy group to form the final amidine product after deprotonation.

An alternative route involves the use of organoaluminum reagents. A convenient synthesis of amidines can be achieved through the reaction of primary carboxamides with amines, a transformation mediated by trimethylaluminium (AlMe₃). researchgate.net This method allows for the direct conversion of 1H-indole-5-carboxamide to N-substituted or N,N-disubstituted 1H-indole-5-carboxamidines by reacting it with the corresponding primary or secondary amine in the presence of AlMe₃. researchgate.net

Table 1: Key Synthetic Routes to the 1H-Indole-5-carboxamidine Core
MethodStarting MaterialKey ReagentsIntermediateDescription
Pinner Reaction5-Cyanoindole1. HCl, Alcohol (e.g., EtOH) 2. NH₃Alkyl imidate hydrochloride (Pinner Salt)An acid-catalyzed reaction to convert a nitrile into an amidine via an imidate intermediate. jk-sci.comwikipedia.org
Trimethylaluminium-Mediated Amidation1H-Indole-5-carboxamide1. Trimethylaluminium (AlMe₃) 2. Amine (R¹R²NH)N/AA direct method for synthesizing N-substituted amidines from primary amides. researchgate.net

Strategies for the Derivatization and Structural Modification of Indole-5-carboxamidines

Modification at the N1 position of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of indole derivatives. A variety of methods exist for the N-alkylation and N-arylation of the indole core.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is widely used for the N-arylation of indoles with aryl halides. nih.gov Similarly, copper-catalyzed Ullmann-type reactions provide an effective, though often requiring harsher conditions, alternative for coupling indoles with aryl halides. researchgate.net Recent advancements have also led to the development of transition-metal-free N-arylation methods, for instance, using activated aryl fluorides under basic conditions. nih.govresearchgate.net

N-Alkylation and Other Substitutions: N-alkylation can be achieved through standard nucleophilic substitution reactions using alkyl halides in the presence of a base. More advanced methods include the use of phenyliodine bis(trifluoroacetate) (PIFA) to mediate intramolecular cyclization, which can form N-arylated and N-alkylated indoles from appropriately substituted precursors. organic-chemistry.org

Table 2: Selected Methods for N1-Substituent Diversification
Reaction TypeCatalyst/ReagentSubstrateDescription
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)₂) with a ligandAryl halide/triflateA versatile method for forming C-N bonds under relatively mild conditions. nih.gov
Ullmann CondensationCopper catalyst (e.g., CuI)Aryl halideA classic method for N-arylation, often requiring higher temperatures. researchgate.net
PIFA-Mediated CyclizationPhenyliodine bis(trifluoroacetate)N/A (Intramolecular)An oxidative cyclization to form the indole ring with a pre-installed N-substituent. organic-chemistry.org
SNAr ReactionBase (e.g., tBuONa, KOH)Electron-deficient aryl halide (e.g., pentafluorobenzene)A transition-metal-free approach for N-arylation. nih.govresearchgate.net

The pyrrole (B145914) ring of indole is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. ikm.org.my However, functionalization at the C2 position is also achievable through various strategies.

C3-Position Modification: The Friedel-Crafts acylation is a classic method for introducing acyl groups at the C3 position of indoles. ikm.org.mytohoku.ac.jp This reaction typically uses a Lewis acid catalyst (e.g., SnCl₄, Et₂AlCl) to activate an acyl chloride or anhydride, which then undergoes electrophilic attack by the indole ring. ikm.org.my The Vilsmeier-Haack reaction provides an efficient route to C3-formylated indoles using a Vilsmeier reagent, generated from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). bhu.ac.injk-sci.com The electrophile in this case, a chloroiminium ion, readily attacks the electron-rich C3 position. youtube.com

C2-Position Modification: While direct electrophilic attack at C2 is less favorable, several methods enable its functionalization. One approach is the concept of umpolung , or polarity inversion, where the normal nucleophilic character of the indole C2 position is reversed to become electrophilic. nih.gov This allows for reactions with nucleophiles. Palladium-catalyzed direct arylation reactions have also been developed that can selectively functionalize the C2 position under specific conditions, providing a route to 2-arylindoles. rsc.org

The carboxamidine group is a strong hydrogen bond donor and acceptor, which is often crucial for biological activity. However, modifying or replacing this group is a key strategy in drug optimization to improve properties like metabolic stability, bioavailability, and selectivity.

Elaboration of the Carboxamidine: The amidine group itself can be further functionalized, for instance, by N-acylation or N-alkylation to explore the structure-activity relationship of substituted amidines.

Bioisosteric Replacement: Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological effects. nih.gov Non-classical bioisosteres, which may be structurally different but produce a similar biological response, are widely used. drughunter.com For the carboxamidine group, which is often protonated at physiological pH, relevant bioisosteres can be found by considering replacements for related functionalities like amides and carboxylic acids.

Common bioisosteric replacements for amides and related groups include:

Sulfonamides: These groups can mimic the hydrogen-bonding properties of amides but have different electronic and stability profiles. drughunter.com

Heterocycles: Five-membered rings such as 1,2,3-triazoles , 1,3,4-oxadiazoles , and 1,2,4-oxadiazoles are effective amide bond surrogates. nih.gov Tetrazoles are well-known bioisosteres for carboxylic acids and can also be considered in this context due to their acidic nature and hydrogen bonding capacity. drughunter.com

Reversed Amides/Sulfonamides: Reversing the orientation of the amide or sulfonamide linker is another common strategy to alter molecular geometry and interaction patterns.

Table 3: Potential Bioisosteric Replacements for the Carboxamidine Moiety
Original GroupBioisostereRationale/Key Features
CarboxamidineSulfonamideMaintains hydrogen bonding capability with improved metabolic stability. drughunter.com
TetrazoleAcidic proton, acts as a strong hydrogen bond donor/acceptor. drughunter.com
1,2,4-OxadiazoleStable heterocyclic core, mimics peptide bond conformation. nih.gov
1,2,3-TriazoleChemically stable linker that mimics the geometry of an amide bond. nih.gov

More profound structural modifications involve altering the core bicyclic system through ring fusion or completely replacing the indole scaffold.

Ring Fusion: Synthesizing polycyclic indole derivatives can be achieved by fusing an additional ring to the indole core. Intramolecular Friedel-Crafts acylation of 4-substituted indoles bearing a tethered electrophile can lead to the formation of 4,5-fused indanones and tetralones. acs.orgnih.gov Transition-metal catalysis, particularly with palladium, has enabled a wide range of annulation reactions to build fused ring systems. acs.orgnih.gov For example, intramolecular Larock indole annulation and other domino reactions can construct 6- to 18-membered rings fused to the 3,4-positions of the indole. nih.gov

Scaffold Hopping: Scaffold hopping is a lead optimization strategy that aims to identify isofunctional molecules with significantly different core structures. nih.gov This can lead to novel intellectual property and improved drug-like properties. nih.gov For an indole-5-carboxamidine, a scaffold hop could involve replacing the indole core with another bicyclic heterocycle that maintains the key pharmacophoric features. A common and successful example is the replacement of an indole with an indazole . rsc.orgresearchgate.net Other potential replacement scaffolds could include benzimidazoles, azaindoles, or benzofurans, depending on the specific requirements of the biological target. nih.govbenthamscience.com

Advanced Synthetic Techniques and Reaction Mechanisms

Modern organic synthesis relies heavily on advanced techniques, particularly transition-metal catalysis, to achieve efficient and selective transformations.

Transition-Metal Catalysis: Catalysis by transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), gold (Au), and cobalt (Co) has revolutionized the synthesis and functionalization of indoles. mdpi.comarabjchem.org

Palladium: Pd catalysts are preeminent in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, as well as in direct C-H arylation and various annulation cascades for building fused indole systems. nih.govarabjchem.orgsioc-journal.cn

Copper: Cu catalysts are traditionally used in Ullmann-type C-N and C-O couplings and have seen a resurgence in modern synthetic methods. researchgate.net

Rhodium: Rh(III) catalysis has proven effective for C-H activation and annulation strategies to build complex polycyclic indole derivatives. nih.gov

Gold: Gold catalysts are known for their ability to activate alkynes, enabling hydroamination and cycloisomerization reactions to form indole rings. mdpi.comarabjchem.org

Reaction Mechanisms: Understanding the mechanisms of key reactions is fundamental to optimizing conditions and predicting outcomes.

Friedel-Crafts Acylation: The mechanism involves the generation of a highly electrophilic acylium ion (or a complex of the acyl halide with the Lewis acid), which is then attacked by the electron-rich indole ring, typically at C3. A subsequent deprotonation step restores the aromaticity of the pyrrole ring. tohoku.ac.jpnih.gov

Vilsmeier-Haack Reaction: This reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The indole C3 atom attacks this electrophile, leading to a cationic intermediate. Aromatization through proton loss, followed by hydrolysis of the resulting iminium species, yields the 3-formylindole. youtube.comsemanticscholar.org

Pinner Reaction: As detailed in section 2.1, this reaction proceeds through an acid-catalyzed nucleophilic attack of an alcohol on a nitrile, forming a stable imidate salt intermediate which is then converted to the amidine. numberanalytics.com

Multicomponent Reactions in Indole-5-carboxamidine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. dergipark.org.trnih.gov This approach is prized for its atom economy and ability to rapidly generate complex molecular structures. dergipark.org.trnih.gov

While direct one-pot synthesis of 1H-indole-5-carboxamidine via an MCR is not extensively documented, MCRs are instrumental in creating the core indole scaffold, which can then be functionalized. dergipark.org.trnih.govunimi.it For instance, a notable MCR is the Ugi reaction, which can be adapted to produce heteroarylogous 1H-indole-3-carboxamidines. unimi.itthieme-connect.com This reaction involves an N-alkyl-N-(1H-indol-2-ylmethyl)amine, an isocyanide, and a carbonyl compound, where the indole nucleus intercepts the nascent nitrilium ion. unimi.itthieme-connect.com

Another strategy involves the Ugi-azide multicomponent reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide. nih.gov The resulting intermediate can undergo further modifications to yield the desired carboxamidine derivative. nih.gov Additionally, MCRs have been developed for the synthesis of various indole carboxamide derivatives, which are precursors to carboxamidines. dergipark.org.trresearchgate.net For example, a four-component reaction of indole-N-carboxylic acids, aldehydes, amines, and isocyanides provides a practical route to indole carboxamide amino amides. researchgate.net

Table 1: Examples of Multicomponent Reactions in the Synthesis of Indole Derivatives

Reaction NameReactantsProduct TypeReference
Interrupted Ugi ReactionN-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, carbonyl compoundsHeteroarylogous 1H-indole-3-carboxamidines unimi.itthieme-connect.com
Ugi-Azide ReactionIndole, isocyanides, aldehydes, TMSN₃Intermediate for further functionalization nih.gov
Ugi-type ReactionIndole-N-carboxylic acids, aldehydes, amines, isocyanidesIndole carboxamide amino amides researchgate.net

Catalytic Approaches and Reaction Optimization

Catalysis is fundamental to the efficient and selective synthesis of 1H-indole-5-carboxamidine and its analogues. Both transition-metal catalysis and organocatalysis are employed to facilitate key bond-forming reactions.

Palladium-based catalysts are extensively used in cross-coupling reactions, such as the Sonogashira reaction, to construct the indole ring system. mdpi.com This often involves the coupling of an ortho-haloaniline with a terminal alkyne, followed by a cyclization step. mdpi.com The optimization of these reactions typically involves screening various ligands, solvents, temperatures, and catalyst loadings to maximize yield and minimize byproducts. mdpi.com For instance, Pd(OAc)₂ with a suitable ligand can be used for the C-H functionalization of indole-2-carboxamides to build more complex fused ring systems. rug.nl

Copper catalysts are also utilized, particularly in Sonogashira cyclization reactions, to produce substituted indoles. nih.gov The choice of ligand is crucial for the success of these transformations. nih.gov

More recently, there has been a push towards developing more sustainable catalytic systems, including the use of earth-abundant metals and heterogeneous catalysts that can be easily recovered and reused. openmedicinalchemistryjournal.com Metal-free catalytic systems, such as those using iodine or various organic catalysts, are also gaining traction for the synthesis of indole derivatives. openmedicinalchemistryjournal.com

Reaction optimization is a critical aspect of these catalytic approaches. For example, in the synthesis of indolo[3,2-c]quinolinones from Ugi-4CR products, various palladium catalysts, bases, and solvents are screened to find the optimal conditions for the subsequent C-H functionalization and cyclization. rug.nl

Analytical Methods for Structural Elucidation and Purity Assessment of 1H-Indole-5-carboxamidine and Derivatives

A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity determination of 1H-indole-5-carboxamidine and its derivatives. jbarbiomed.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. unodc.org In the ¹H NMR spectrum, characteristic signals for the indole ring protons, the NH proton of the indole, and the protons of the carboxamidine group are expected. tandfonline.com The ¹³C NMR spectrum provides information on the carbon framework of the molecule. tandfonline.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, providing definitive structural assignments. unodc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and, consequently, the elemental composition of the synthesized compound. nih.gov This technique confirms the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer additional structural insights. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. The spectrum of an indole carboxamidine would be expected to show characteristic absorption bands for the N-H stretching of the indole and the amidine group, as well as the C=N stretching of the amidine functionality. tandfonline.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of 1H-indole-5-carboxamidine and its derivatives. jbarbiomed.compubcompare.ai A reversed-phase C18 column is commonly used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. pubcompare.aimostwiedzy.pl The purity is determined by integrating the peak area of the main compound relative to any impurities. d-nb.info

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. oup.com The retention factor (Rf) value helps in identifying the compound, although it is less precise than HPLC. oup.com

Table 2: Analytical Techniques for the Characterization of Indole Derivatives

TechniqueInformation ObtainedReference
¹H NMRProton environment and connectivity unodc.orgtandfonline.com
¹³C NMRCarbon skeleton of the molecule unodc.orgtandfonline.com
HRMSExact molecular weight and elemental composition nih.gov
IR SpectroscopyPresence of specific functional groups tandfonline.com
HPLCPurity assessment and quantification jbarbiomed.compubcompare.ai
TLCReaction monitoring and preliminary purity oup.com

Structure Activity Relationship Sar Studies of 1h Indole 5 Carboxamidine Analogues

Systematic Investigation of Structural Features Influencing Biological Activity

The biological activity of 1H-indole-5-carboxamidine analogues can be significantly influenced by modifications at various positions of the indole (B1671886) scaffold and the carboxamidine group. While specific SAR studies on the 5-carboxamidine series are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related isomers, such as the 1H-indole-7-carboxamide series, which have been investigated as selective alpha 1-adrenoceptor agonists. nih.gov

Key areas for systematic investigation on the 1H-indole-5-carboxamidine scaffold would include:

Substitutions on the Indole Ring: The nature, size, and electronic properties of substituents at positions 1, 2, 3, 4, 6, and 7 of the indole nucleus are expected to play a crucial role in modulating biological activity. For instance, in the related 1H-indole-7-carboxamide series, an unsubstituted indole nitrogen (NH at position 1) was found to be optimal for alpha 1-adrenoceptor agonist activity. nih.gov Similar investigations for the 5-carboxamidine scaffold would be essential.

Modification of the Carboxamidine Group: The basicity and hydrogen bonding capacity of the carboxamidine moiety are critical for its interaction with biological targets. Esterification, alkylation, or replacement with bioisosteres could lead to significant changes in activity. Studies on related indole carboxamides have shown that the carboxamide functionality is often required for activity. nih.gov

Introduction of Linkers: The incorporation of flexible or rigid linkers between the indole scaffold and other functional groups can influence the conformational preferences of the molecule and its ability to bind to a target.

A representative table illustrating potential SAR trends based on modifications of a hypothetical series of 1H-indole-5-carboxamidine analogues is presented below. The data is illustrative and intended to demonstrate the principles of SAR investigation.

CompoundR1 (N1-position)R2 (C2-position)R3 (C3-position)Biological Activity (IC50, µM)
1aHHH1.5
1bCH3HH5.2
1cHCH3H0.8
1dHHCl2.1
1eHHOCH31.2

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Indole-5-carboxamidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For 1H-indole-5-carboxamidine analogues, 2D-QSAR models can be developed to predict the activity of new derivatives based on various molecular descriptors such as physicochemical properties (e.g., logP, pKa), electronic parameters, and topological indices. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. jmaterenvironsci.commdpi.com These models correlate the biological activity with the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. jmaterenvironsci.com For a series of 1H-indole-5-carboxamidine analogues, a 3D-QSAR study could reveal that:

Sterically favorable regions near certain positions of the indole ring could accommodate bulky substituents, leading to enhanced activity.

Electropositive or electronegative potential in specific areas might indicate the importance of electrostatic interactions with the target.

Hydrophobic or hydrophilic regions can guide the design of substituents to improve binding affinity.

The development of a robust 3D-QSAR model for 1H-indole-5-carboxamidines would be invaluable for the virtual screening of compound libraries and the rational design of new, more potent analogues. mdpi.comnih.gov

Conformational Analysis and its Implications for Ligand-Target Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of 1H-indole-5-carboxamidine analogues is crucial for understanding how they interact with their biological targets. A molecule may exist as an ensemble of different conformers in solution, but only one or a few of these may be the "bioactive conformation" that binds to the target. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the lowest energy conformations of these molecules. bohrium.com Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformational preferences of these compounds in solution. bohrium.com

Identification of Key Pharmacophoric Elements within the 1H-Indole-5-carboxamidine Scaffold

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dergipark.org.tr The identification of the key pharmacophoric elements within the 1H-indole-5-carboxamidine scaffold is essential for designing new compounds with desired biological activity.

Based on the structure of 1H-indole-5-carboxamidine, the key pharmacophoric features are likely to include:

A hydrogen bond donor: The indole N-H group.

A hydrogen bond acceptor and/or donor: The carboxamidine group.

An aromatic ring system: The indole nucleus.

A cationic center: The protonated carboxamidine group at physiological pH.

Biological Target Identification and Mechanistic Investigations of 1h Indole 5 Carboxamidine

Enzyme Inhibition Studies by 1H-Indole-5-carboxamidine and its Analogues

The indole-carboxamidine core has been identified as a key structural motif in the design of inhibitors for several enzyme classes, owing to its ability to form crucial hydrogen bonds and hydrophobic interactions within enzyme active sites.

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Indole (B1671886) carboxamide derivatives have shown significant potential as kinase inhibitors.

IKK2 (IκB Kinase β): IKK2 is a central kinase in the NF-κB signaling pathway, which plays a pivotal role in inflammation. Consequently, IKK2 is a major target for anti-inflammatory drug discovery. Various indole carboxamide compounds have been developed and patented as inhibitors of IKK2 (also known as IKKβ). These compounds are designed to treat disorders associated with inappropriate IKK2 activity, such as rheumatoid arthritis and asthma. The core structure is often functionalized to optimize potency and selectivity.

EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival. Its overactivity is a hallmark of many cancers. A series of 5-substituted-indole-2-carboxamides have been synthesized and identified as potent dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). nih.gov Several of these analogues demonstrated inhibitory concentrations (IC50) in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib. nih.govtandfonline.com For instance, certain derivatives showed potent activity against both wild-type EGFR and clinically relevant mutant forms like EGFRT790M. tandfonline.com

Inhibition of Kinases by Indole Carboxamide Analogues
Compound AnalogueTarget KinaseIC50 (nM)Reference
5-substituted-3-ethylindole-2-carboxamide (Compound 5c)EGFR124 rsc.org
5-substituted-3-ethylindole-2-carboxamide (Compound 5g)EGFR98 rsc.org
5-substituted-3-ethylindole-2-carboxamide (Compound 5i)EGFR85 rsc.org
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f)EGFRWT73 tandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5g)EGFRWT68 tandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f)EGFRT790M9.5 tandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5g)EGFRT790M11.9 tandfonline.com

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Indole-5-carboxamidine analogues have been investigated as modulators of specific hydrolases involved in inflammation and neurotransmission.

Phospholipase A2α (cPLA2α): Cytosolic phospholipase A2α is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid for the production of pro-inflammatory eicosanoids. Indole-5-carboxylic acids have been identified as potent inhibitors of human cPLA2α. Structure-activity relationship studies have shown that modifications at the indole 3-position can significantly enhance inhibitory potency, with one analogue featuring a 3-methyl-1,2,4-oxadiazol-5-yl moiety achieving an IC50 of 0.0021 µM against the isolated enzyme.

Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a primary target for the symptomatic treatment of Alzheimer's disease. A series of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE). mdpi.comnih.gov While one of the lead compounds was a weak, non-selective inhibitor of both enzymes, another analogue, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, showed the highest inhibitory activity towards BuChE, with 30.06% inhibition at a concentration of 10 µM. mdpi.comnih.gov

Modulation of Hydrolases by Indole-5-Carboxamidine Analogues
Compound AnalogueTarget HydrolaseActivity/IC50Reference
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acidcPLA2α0.0021 µM
1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acidBuChE30.06% inhibition @ 10 µM mdpi.comnih.gov

Dioxygenases that catabolize the essential amino acid tryptophan are crucial regulators of immune responses. Their inhibition is a key strategy in cancer immunotherapy.

IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. Its expression in tumors is a mechanism of immune evasion. Carboximidamide-based structures are recognized as potent inhibitors of IDO1. nih.gov For example, the analogue IDO5L was identified as a highly potent IDO1 inhibitor with an IC50 of 11.9 nM. nih.gov The development of such inhibitors is a major focus in immuno-oncology.

TDO (Tryptophan 2,3-dioxygenase): TDO is another enzyme that catalyzes the same reaction as IDO1 and is considered an equally relevant drug target for cancer immunotherapy. nih.govresearchgate.net While many inhibitors have been developed for IDO1, and some show dual activity, the development of TDO-specific inhibitors based on the indole-carboxamidine scaffold is an area of ongoing research. nih.govresearchgate.netwikipedia.org

Inhibition of Dioxygenases by Carboximidamide Analogues
Compound AnalogueTarget DioxygenaseIC50 (nM)Reference
IDO5LIDO111.9 nih.gov
IDO49IDO111.9 nih.gov

The versatility of the indole-carboxamidine structure extends to other enzyme classes involved in distinct metabolic and signaling pathways.

Protein Farnesyltransferase (PFT): PFT is an enzyme that attaches a farnesyl group to specific protein substrates, a crucial step for the function of proteins like Ras, which is frequently mutated in cancer. nih.govnih.gov Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs. nih.govnih.govnih.gov While various chemical classes of FTIs exist, including some with carboxamide functionalities, specific data on the inhibitory activity of 1H-indole-5-carboxamidine itself against PFT is not extensively documented in publicly available research.

Fructose-1,6-bisphosphatase (FBPase): FBPase is a key rate-limiting enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes. A number of novel indole derivatives, including N-arylsulfonyl-indole-2-carboxamides, have been identified as potent allosteric inhibitors of FBPase. nih.govunict.it Extensive structure-activity relationship studies have led to the discovery of compounds with IC50 values in the submicromolar and even low nanomolar range. nih.govnih.govunict.it

Inhibition of Fructose-1,6-bisphosphatase by Indole Analogues
Compound AnalogueTarget EnzymeIC50 (µM)Reference
N-acylsulfonamide indole-2-carboxylic acid scaffold (Compound 22f)FBPase0.66 nih.govunict.it
N-acylsulfonamide indole-2-carboxylic acid scaffold (Compound 22g)FBPase0.50 nih.govunict.it
Indole derivative (Compound 14c)FBPase0.10 nih.gov

Receptor Binding and Modulation by Indole-5-carboxamidines

Beyond enzyme inhibition, indole-5-carboxamidine analogues have been shown to interact with and modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs).

GPCRs represent the largest family of drug targets due to their involvement in a vast array of physiological processes.

5-HT7 Receptor: The serotonin (B10506) 7 (5-HT7) receptor is implicated in a variety of CNS functions, including mood, cognition, and sleep, making it a target for neuropsychiatric disorders. nih.gov The indole scaffold is a common feature in many 5-HT receptor ligands. Research has led to the development of indole derivatives with nanomolar binding affinities (Ki) for the 5-HT7 receptor, often as part of a strategy to create dual-acting ligands that also target other receptors like 5-HT1A. mdpi.com

CB1 (Cannabinoid Receptor 1): The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, pain, and mood. Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor. rsc.orgnih.gov These compounds bind to a site topographically distinct from the orthosteric site for endogenous cannabinoids. nih.gov Depending on their structure, they can act as negative allosteric modulators (NAMs), reducing the efficacy of orthosteric agonists. Structure-activity relationship studies have identified key features for potency, such as chloro or fluoro groups at the C5 position of the indole ring. rsc.org

Binding and Modulation of GPCRs by Indole Carboxamide Analogues
Compound AnalogueTarget ReceptorActivity/AffinityReference
Indolealkyl-substituted analogue (Compound 16)5-HT7Ki = 3.6 nM mdpi.com
N-phenylethyl-1H-indole-2-carboxamide (Compound 13)CB1EC50 = 50 nM (Stimulatory activity)
N-phenylethyl-1H-indole-2-carboxamide (Compound 21)CB1EC50 = 90 nM (Stimulatory activity)
Substituted 1H-indole-2-carboxamide (Compound 45)CB1IC50 = 79 nM (Negative allosteric modulator)

Nuclear Receptors (e.g., Estrogen Receptor Alpha, Nurr1, RXR, PPAR)

The indole scaffold is a recognized pharmacophore that interacts with various biological targets, including the superfamily of nuclear receptors. Although direct evidence linking 1H-Indole-5-carboxamidine to Estrogen Receptor Alpha (ERα), Retinoid X Receptor (RXR), or Peroxisome Proliferator-Activated Receptors (PPAR) is scarce, compelling research has identified indole derivatives as modulators of other nuclear receptors, particularly the NR4A subfamily, which includes Nurr1.

Recent studies have explored bis-indole derivatives as dual ligands for Nuclear Receptor 4A1 (NR4A1 or Nurr77) and Nuclear Receptor 4A2 (NR4A2 or Nurr1). mdpi.com Given the high similarity (>60%) between the ligand-binding domains of NR4A1 and NR4A2, compounds initially identified as NR4A1 ligands were hypothesized to bind both receptors. mdpi.com This was confirmed for compounds like 1,1-bis(3′-indolyl)-1-(3,5-disubstitutedphenyl) methane (B114726) (DIM-3,5), which act as dual NR4A1/2 ligands. mdpi.com

Furthermore, research into "reverse indoles" has led to the discovery of novel non-steroidal antagonists for the Mineralocorticoid Receptor (MR), another member of the nuclear receptor family. nih.gov This demonstrates the versatility of the indole core in targeting different nuclear receptors. However, specific investigations into the interaction of 1H-Indole-5-carboxamidine with ERα, RXR, or PPAR have not been prominently reported.

Table 1: Activity of Indole Analogues on Nuclear Receptors
Compound ClassSpecific Analogue ExampleTarget Nuclear ReceptorObserved Activity
Bis-indole derivatives1,1-bis(3′-indolyl)-1-(3,5-disubstitutedphenyl) methane (DIM-3,5)NR4A1 (Nurr77) & NR4A2 (Nurr1)Dual Ligand / Inverse Agonist
Reverse indolesNot specifiedMineralocorticoid Receptor (MR)Antagonist

Elucidation of Molecular Mechanisms of Action in Cellular Systems

The molecular mechanisms of indole derivatives are diverse, often involving the modulation of key signaling pathways and protein-protein interactions.

While pathways specifically affected by 1H-Indole-5-carboxamidine are not documented, studies on its analogues highlight a significant impact on inflammatory and cell survival pathways. An indole-2-carboxamide derivative, known as LG4, has been shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses. nih.gov Proteome microarray screening identified JNK and ERK as direct binding proteins for LG4, indicating its role in modulating these critical signaling cascades. nih.gov

The indole scaffold is broadly associated with anti-inflammatory properties, often through the modulation of pathways such as NF-κB and COX-2. mdpi.com In the context of oncology, various indole derivatives have been shown to induce apoptosis and cell cycle arrest by affecting pathways involving key proteins like p-EGFR, p-MEK, p-ERK, and caspases. mdpi.com For instance, the natural indole alkaloid Bufothionine induces apoptosis in gastric cancer cells by upregulating Bax and downregulating Bcl-2, while also activating caspases-3, -8, and -9. mdpi.com

The modulation of protein-protein interactions (PPIs) is a critical mechanism for many therapeutic agents, though specific data for 1H-Indole-5-carboxamidine is not available. Small molecules can disrupt or stabilize PPIs through several mechanisms. They can act as orthosteric inhibitors by binding directly to the PPI interface, or as allosteric modulators by binding to a remote site on one of the partner proteins, inducing a conformational change that alters the interaction surface.

The indole-2-carboxamide scaffold, for example, has been investigated for its ability to act as an allosteric modulator of the CB1 receptor, a G-protein coupled receptor, thereby influencing its interaction with downstream signaling partners. scispace.com This suggests that indole derivatives have the potential to function as PPI modulators, a promising area for future investigation for compounds like 1H-Indole-5-carboxamidine.

Phenotypic Screening and Reverse Pharmacology Approaches

Phenotypic screening and reverse pharmacology are powerful strategies in drug discovery that can uncover novel activities and mechanisms for chemical compounds.

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has been successfully applied to indole derivatives. A notable example is the discovery and optimization of 1H-indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Initial hits were identified from a high-content screen of a small molecule library. Subsequent structure-activity relationship (SAR) studies explored modifications at various positions of the indole core to improve potency and pharmacokinetic properties. acs.org For instance, it was found that small, aliphatic, electron-donating groups at the 5-position of the indole ring were favorable for activity. acs.org

Table 2: Structure-Activity Relationship (SAR) of 1H-Indole-2-carboxamide Analogues from a Phenotypic Screen Against T. cruzi
Compound ModificationPositionEffect on Potency (pEC₅₀)Example Substituent
Small, aliphatic, electron-donating groups5'Moderate to good potency (pEC₅₀ 5.4 - 6.2)Methyl, Cyclopropyl, Ethyl
Electron-withdrawing groups5'Inactive (pEC₅₀ < 4.3)Halogens, Trifluoromethyl
Reversing the amide linkerLinkerRestored potency (pEC₅₀ 5.7)-NHCO- to -CONH-
Replacing carboxamide with sulfonamideLinkerComplete loss of potency (pEC₅₀ < 4.3)-CONH- to -SO₂NH-

Reverse pharmacology, an approach that starts from clinical or traditional use observations and works backward to identify the active ingredient and its mechanism of action, has not been specifically documented for 1H-Indole-5-carboxamidine. However, this paradigm is increasingly used to validate the therapeutic potential of natural products and traditional medicines, many of which contain the indole scaffold.

Computational Chemistry and Rational Drug Design Strategies for 1h Indole 5 Carboxamidine Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions. This method is instrumental in the early stages of drug discovery for hit identification and lead optimization.

For 1H-Indole-5-carboxamidine derivatives, molecular docking simulations can elucidate how these molecules interact with the active site of a biological target. The indole (B1671886) scaffold, a well-known pharmacophore, often participates in crucial interactions such as hydrogen bonding and π-π stacking. The carboxamidine group, being a strong basic group, can form key salt bridges and hydrogen bonds with acidic residues in the target's active site.

A hypothetical molecular docking study of a series of 1H-Indole-5-carboxamidine derivatives against a protein kinase, a common target for indole-based inhibitors, could yield data as presented in Table 1. Such studies help in understanding the structure-activity relationship (SAR), guiding the modification of the scaffold to enhance binding affinity and selectivity. For instance, the introduction of a dichlorobenzene moiety can improve interactions within the binding pocket of dihydrofolate reductase (DHFR), a target for anticancer drugs. nih.gov

Table 1: Hypothetical Molecular Docking Results for 1H-Indole-5-carboxamidine Derivatives against a Protein Kinase.
CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1H-Indole-5-carboxamidine-7.5Asp145, Lys67Hydrogen Bond, Salt Bridge
Derivative A (with methyl group)-7.8Asp145, Lys67, Leu120Hydrogen Bond, Salt Bridge, Hydrophobic
Derivative B (with phenyl group)-8.5Asp145, Lys67, Phe80Hydrogen Bond, Salt Bridge, π-π Stacking

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.

For 1H-Indole-5-carboxamidine derivatives, MD simulations can validate the binding poses obtained from docking and assess the stability of the key interactions. nih.gov For example, a simulation might reveal that the hydrogen bonds formed by the carboxamidine group are stable throughout the simulation, while other interactions might be more transient. This information is crucial for understanding the binding mechanism and for designing derivatives with improved residence time at the target.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time. A stable binding is often indicated by a low and converging RMSD value for the ligand and the protein backbone.

Virtual Screening and Library Design for Novel 1H-Indole-5-carboxamidine Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

Utilizing the 1H-Indole-5-carboxamidine scaffold as a query, virtual screening of large compound databases can lead to the discovery of novel analogues with potential therapeutic activity. acs.org Ligand-based virtual screening can be employed by using the indole derivative G24 as a template to search for structurally similar compounds. acs.org The design of a focused library of 1H-Indole-5-carboxamidine derivatives for virtual screening involves the systematic modification of the core scaffold with a variety of substituents to explore the chemical space around it. These modifications can be guided by SAR data from previous studies or by analyzing the binding pocket of the target protein.

Table 2: Example of a Virtual Screening Workflow for 1H-Indole-5-carboxamidine Analogues.
StepDescriptionOutcome
1. Library PreparationA virtual library of 10,000 1H-Indole-5-carboxamidine analogues is generated.Diverse set of virtual compounds.
2. Drug-likeness FilteringApplication of filters like Lipinski's rule of five to remove non-drug-like molecules.Reduced library of 8,000 compounds.
3. High-Throughput Virtual ScreeningRapid docking of the library against the target protein.Top 500 ranked compounds.
4. Refined DockingMore accurate docking protocol applied to the top hits.50 promising lead candidates for further in vitro testing.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Assessment

For a compound to be a successful drug, it must not only have high affinity for its target but also possess favorable ADME properties. Predictive in silico models are widely used to assess the pharmacokinetic profile of drug candidates at an early stage, helping to reduce the attrition rate in later stages of drug development.

For 1H-Indole-5-carboxamidine derivatives, various ADME parameters can be predicted using computational tools. These include properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japsonline.com Drug-likeness is another important concept, often assessed using rules like Lipinski's rule of five, which provides a qualitative assessment of the likelihood of a compound being orally bioavailable. nih.gov

Table 3: Predicted ADME Properties for a Hypothetical 1H-Indole-5-carboxamidine Derivative.
PropertyPredicted ValueDesirable Range
Molecular Weight350 g/mol< 500 g/mol
LogP2.5< 5
Hydrogen Bond Donors3< 5
Hydrogen Bond Acceptors4< 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowTarget dependent

De Novo Design and Fragment-Based Drug Discovery Utilizing the Indole-5-carboxamidine Motif

De novo design and fragment-based drug discovery (FBDD) are two powerful strategies for the creation of novel drug candidates. De novo design algorithms build molecules from scratch within the constraints of the target's binding site, while FBDD involves identifying small, low-molecular-weight fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov

Preclinical Evaluation of 1h Indole 5 Carboxamidine Analogues

In Vivo Pharmacological Efficacy in Non-Human Models

The preclinical assessment of 1H-indole-carboxamide analogues has revealed a broad spectrum of pharmacological activity across various non-human disease models. These studies are crucial for establishing proof-of-concept and understanding the therapeutic potential of this chemical scaffold.

Infectious Diseases:

A significant body of research has focused on the efficacy of indole-carboxamide analogues against parasitic and mycobacterial infections.

In the context of Chagas disease, caused by the protozoan Trypanosoma cruzi, a series of substituted indoles were identified through phenotypic screening. acs.orgnih.gov Early lead compounds demonstrated a balance of potency and favorable physicochemical properties. acs.org However, these initial compounds showed limited plasma exposure in animal studies. acs.orgnih.gov Medicinal chemistry efforts aimed to enhance metabolic stability and solubility, but this did not lead to concurrent improvements in both exposure and potency. acs.org Despite these challenges, the most promising compound from this optimization effort was advanced to a proof-of-concept efficacy study in both acute and chronic mouse models of Chagas disease, where it demonstrated antiparasitic activity. acs.orgnih.gov The potency of these analogues was often expressed as pEC50, with values for some compounds reaching 6.5. acs.orgnih.gov

Similarly, novel indoline-2-carboxamide derivatives were identified as inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). acs.org This series demonstrated potent antiproliferative activity and, after optimization, led to full cures in a stage 1 mouse model of HAT and a partial cure in a stage 2 model. acs.org

Indole-2-carboxamides have also been investigated for their potent pan-activity against various mycobacterial species. nih.gov These compounds are believed to inhibit MmpL3, an essential mycolic acid transporter in the mycobacterial cell envelope. nih.gov The analogues showed efficacy against fast and slow-growing species, including M. abscessus, M. avium, and M. tuberculosis, while showing no significant activity against other bacteria like S. aureus or P. aeruginosa. nih.gov

Table 1: Efficacy of Indole-2-Carboxamide Analogues in Infectious Disease Models

Compound Analogue Type Disease Model Target Organism Efficacy Metric Observed Results Reference
Substituted 1H-Indole-2-carboxamides Chagas Disease (mouse) Trypanosoma cruzi pEC50 Potency up to pEC50 of 6.5, demonstrated in vivo antiparasitic activity. acs.orgnih.gov
Indoline-2-carboxamides Human African Trypanosomiasis (mouse) Trypanosoma brucei Cure Rate Full cures in stage 1 models; partial cures in stage 2 models. acs.org

Cancer:

The indole (B1671886) scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in oncology. nih.gov Natural and synthetic indole analogues have demonstrated significant antiproliferative activities against a variety of cancer types. nih.govnih.gov

One study detailed the design and synthesis of a series of indole-2-carboxamide derivatives that showed promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM. nih.gov The most potent derivative, 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va), had a GI50 value of 26 nM and demonstrated inhibitory activity against EGFR, a receptor tyrosine kinase often implicated in cancer progression. nih.gov Another series of novel thiazolyl-indole-2-carboxamide derivatives also exhibited exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 6.10 μM against MCF-7 breast cancer cells. acs.orgnih.gov These compounds were noted for their potential as multi-target anticancer agents. acs.org

The mechanism of action for many of these anticancer indole analogues involves targeting regulated cell death pathways like apoptosis and key biological targets such as tubulin polymerization, DNA topoisomerases, and various protein kinases. nih.govnih.gov

Table 2: Antiproliferative Activity of Indole-Carboxamide Analogues in Cancer Cell Lines

Compound Series Cancer Cell Line Efficacy Metric Potency Range Reference
Indole-2-carboxamides (Va-i) Multiple GI50 26 nM - 86 nM nih.gov
Thiazolyl-indole-2-carboxamides (6a-6z) MCF-7 (Breast) IC50 6.10 μM - >100 μM acs.org
Thiazolyl-indole-2-carboxamides (6a-6z) A549 (Lung) IC50 7.91 μM - >100 μM acs.org

Inflammation:

Indole-2-carboxamides have also been explored as potential agents for pain and inflammation by targeting the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.com This receptor plays a central role in pain and inflammation. mdpi.com Studies have identified novel indole-2-carboxamide derivatives that act as selective agonists for this channel, indicating their potential for development as anti-inflammatory and antinociceptive agents. mdpi.com

Pharmacokinetic (PK) and Metabolic Stability Studies in Preclinical Systems

The evaluation of metabolic stability and pharmacokinetic properties is a critical step in the preclinical development of new chemical entities, as these factors heavily influence their therapeutic potential. nih.govresearchgate.net

In vitro systems are frequently used in early drug discovery to predict the metabolic fate of compounds in vivo. nih.gov For indole-carboxamide analogues, metabolic stability has been a key area of investigation, particularly for compounds developed for infectious diseases.

In the optimization of 1H-indole-2-carboxamides for Chagas disease, mouse liver microsomes were used to determine the intrinsic clearance (Clint) of the analogues. acs.org These studies revealed that microsomal stability was a limiting factor for the series. nih.gov For instance, while some analogues showed improved potency, they often had poorer microsomal stability. nih.gov Conversely, compounds with better metabolic stability were frequently less active. acs.orgnih.gov Early metabolic soft spot identification using human and mouse S9 fractions showed that hydroxylation was a primary route of metabolism for some analogues. acs.org

Similarly, in the development of indoline-2-carboxamides for Human African Trypanosomiasis, reducing hepatic microsomal turnover was a key objective. acs.org The addition of a fluoro group to one analogue resulted in very good metabolic stability. acs.org In contrast, incorporating bulky alkyl groups led to a significant increase in mouse intrinsic clearance, indicating lower stability. acs.org

Table 3: Representative In Vitro Metabolic Stability of Indole-Carboxamide Analogues

Compound Series In Vitro System Parameter Finding Reference
1H-Indole-2-carboxamides Mouse Liver Microsomes Intrinsic Clearance (Clint) Stability was a limiting factor; an inverse relationship between potency and stability was often observed. acs.orgnih.gov

Following in vitro assessments, promising compounds are typically advanced to in vivo pharmacokinetic studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

For the 1H-indole-2-carboxamide series targeting T. cruzi, exploratory pharmacokinetic studies were conducted in mice. nih.gov These studies confirmed that early lead compounds suffered from limited plasma exposure. acs.orgnih.gov Despite efforts to improve metabolic stability, researchers were unable to develop compounds that possessed both high potency and favorable exposure profiles, which ultimately led to the discontinuation of the optimization work for that series. acs.orgnih.gov

In contrast, the indoline-2-carboxamide series developed for HAT demonstrated excellent pharmacokinetic properties in mouse models, which contributed to their successful efficacy outcomes, including cures in stage 1 of the disease model. acs.org

Future Directions and Therapeutic Potential of 1h Indole 5 Carboxamidine

Development of Next-Generation Indole-5-carboxamidine Leads

The evolution of 1H-indole-5-carboxamidine research is centered on the rational design of next-generation lead compounds with superior efficacy and specificity. Structure-activity relationship (SAR) studies have been pivotal in this endeavor, revealing that the amidine function, an indole (B1671886) or benzimidazole (B57391) core, and an ortho-substituted phenol (B47542) group are often essential for optimal potency. researchgate.netresearchgate.net For instance, minor structural modifications to the S1 binding group of compounds like 2-(2-hydroxybiphenyl-3-yl)-1H-indole-5-carboxamidine have led to the development of highly potent and selective inhibitors of specific enzymes such as urokinase-type plasminogen activator (uPA). acs.orgresearchgate.net

Future development will likely focus on several key areas:

Scaffold Modification: Introducing constraints, such as tethers between the indole and other parts of the molecule, to restrict rotational freedom could lead to analogues with improved antibacterial or enzymatic activity. acs.org

Substituent Exploration: Further exploration of substitutions on the indole ring and associated phenyl groups can access distant binding regions of target enzymes, thereby enhancing affinity and selectivity. researchgate.net For example, the development of 6-substituted 2-naphthamidine inhibitors, a related scaffold, showed that phenyl amides at the 6-position improved binding by situating the phenyl group near the S1' subsite. researchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres may improve pharmacokinetic properties while maintaining or enhancing biological activity.

Research has already produced a variety of derivatives based on the core indole structure, demonstrating the scaffold's versatility.

Table 1: Examples of Indole-5-carboxamidine Derivatives and Related Structures
Compound NameStructural FeaturesReported ContextReference
1H-indole-5-carboxamidineCore scaffoldSerine protease inhibition researchgate.netresearchgate.net
6-chloro-2-(2-hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidineChlorinated indole with a hydrox-biphenyl substituentInvestigational compound for molecular docking studies with Hepsin researchgate.netepo.orgnih.gov
2-(2-hydroxybiphenyl-3-yl)-1H-indole-5-carboxamidineNon-selective inhibitor of trypsin-like serine proteasesStarting point for optimization studies researchgate.netresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net
6-FLUORO-2-[2-HYDROXY-3-(2-METHYL-CYCLOHEXYLOXY)-PHENYL]-1H-INDOLE-5-CARBOXAMIDINEFluorinated indole with complex side chainInvestigational inhibitor of urokinase-type plasminogen activator drugbank.com

Innovative Prodrug Design and Targeted Delivery Systems for the Indole-5-carboxamidine Scaffold

To enhance the therapeutic index of indole-5-carboxamidine derivatives, innovative prodrug and targeted delivery strategies are being explored. The development of a pharmaceutically acceptable prodrug involves creating a compound that can be converted into the active form under physiological conditions. google.com This approach can improve properties such as solubility, stability, and oral bioavailability.

Furthermore, targeted delivery systems aim to concentrate the therapeutic agent at the site of affected tissue. googleapis.com This strategy is crucial for minimizing potential damage to healthy cells and thereby reducing side effects. googleapis.com Functional groups on a carrier moiety, such as amino or hydroxyl groups, can be used to create stable linkages to the indole-5-carboxamidine compound, ensuring its release at the intended target. google.com

Advancements in Synthetic Scalability and Green Chemistry for Indole-5-carboxamidines

The translation of promising indole-5-carboxamidine leads from the laboratory to clinical application hinges on the development of efficient and scalable synthetic routes. Traditional synthesis methods can suffer from limitations such as low yields, complex procedures, and the formation of side products. researchgate.net

Future advancements are focused on overcoming these challenges through:

Novel Catalysts: The use of both homogenous and heterogeneous catalysts is being explored to improve reaction efficiency and selectivity. researchgate.net

Process Optimization: Streamlining synthetic procedures, such as the one-step reaction of o-phenylenediamine (B120857) with aldehydes to form related benzimidazole structures, can reduce complexity and cost. researchgate.net

Green Chemistry Principles: The application of sustainable and green chemistry is becoming a pillar of synthetic organic chemistry. researchgate.net This includes using environmentally benign oxidants like air, reducing the use of hazardous reagents, and improving atom economy. researchgate.net Research into synthetic routes for complex indole derivatives, such as the multi-step synthesis of 5-indolyl-4-hydroxy-2-pyridones, provides a blueprint for developing more efficient and environmentally friendly processes for indole-5-carboxamidines. acs.org

Integration of Advanced Computational Methods and Machine Learning in Drug Discovery for Indole-5-carboxamidines

The discovery and optimization of indole-5-carboxamidine derivatives are being significantly accelerated by the integration of advanced computational methods and machine learning. researchgate.net These in silico techniques complement and, in some cases, replace traditional experimental screening, allowing for the rapid evaluation of vast chemical libraries. nih.gov

Key computational approaches include:

Molecular Docking: This technique simulates the binding of small molecules to a protein target, predicting their binding affinity and orientation. It has been used to study the interaction of compounds like 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1h-indole-5-carboxamidine with protein targets. researchgate.netnih.gov

Virtual Screening: High-throughput virtual screening (HTVS) allows researchers to computationally screen millions of compounds against a biological target to identify promising hits. researchgate.netresearchgate.netnih.gov

Machine Learning and AI: Graph Neural Networks (GNNs) and other deep learning models are revolutionizing drug discovery by integrating chemical information with systems-level biological data. mdpi.com These models can learn complex patterns from large datasets to predict drug-target interactions, identify novel therapeutic candidates, and repurpose existing drugs for new indications. mdpi.com For example, a multi-modal GNN framework has been used to identify potential therapeutics for Parkinson's disease, with 1H-Indole-5-Carboxamidine being one of the compounds analyzed within the system. mdpi.com

These computational tools not only accelerate the initial discovery phase but also aid in optimizing lead compounds by predicting their molecular properties and potential liabilities, thus streamlining the path to clinical development. researchgate.netresearchgate.net

Table 2: Computational Methods in Indole-5-carboxamidine Research
MethodApplicationExampleReference
Molecular DockingSimulating protein-ligand binding and predicting affinity.Docking of 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1h-indole-5-carboxamidine with Hepsin (HPN) protein. nih.gov
High-Throughput Virtual Screening (HTVS)Screening large molecular databases to find novel compounds.Use of science gateways for in silico screening. researchgate.netresearchgate.netnih.gov
Graph Neural Networks (GNNs)Integrating chemical and biological network data for drug repurposing.Analysis of 1H-Indole-5-Carboxamidine in a GNN framework for Parkinson's disease. mdpi.com
Molecular Dynamics (MD) SimulationsAnalyzing the dynamic behavior and stability of protein-ligand complexes.Verifying the stability of small molecule compounds binding to target proteins. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1H-Indole-5-carboxamidine HOAc in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or ingestion, and ensure proper ventilation. Waste containing this compound must be stored separately and disposed by certified biohazard waste management services to prevent environmental contamination . Detailed safety data (e.g., H303+H313+H333 codes) should be reviewed prior to use, and protocols aligned with GB/T16483/GB/T17519 standards .

Q. How is HOAc utilized in buffer systems, and what are its advantages in maintaining pH stability?

  • Methodological Answer : HOAc (acetic acid) forms buffering systems with its conjugate base (OAc⁻) via the equilibrium: HOAc ⇌ H⁺ + OAc⁻. A HOAc-NaOAc buffer is effective near pH 4.74 (pKa of HOAc). For preparation, mix 0.1 M HOAc and 0.1 M NaOAc in a 1:1 ratio. Buffer capacity is maximized when [HOAc] = [OAc⁻], as shown in the Henderson-Hasselbalch equation .

Q. What is the correct abbreviation for acetic acid in scientific writing: HOAc or HAc?

  • Methodological Answer : HOAc is the IUPAC-recommended abbreviation, reflecting its structure (CH₃COOH). While HAc is occasionally used in educational contexts, HOAc is preferred in research to avoid ambiguity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 1H-Indole-5-carboxamidine derivatives using HOAc?

  • Methodological Answer : Catalyst selection and solvent composition critically influence by-product formation. For example, using 3% Pd/C in 10% HOAc(aq) reduces 6-hydroxy by-products to 7% compared to 5% Pd/BaSO₄ (10%) . Control reaction time (e.g., 1 hour vs. 1.3 hours) and monitor via TLC to terminate reactions at optimal conversion points.

Q. What analytical methods are suitable for quantifying HOAc extractable metal fractions in environmental samples?

  • Methodological Answer : Sequential extraction techniques (e.g., BCR protocol) employ 0.11 M HOAc to isolate bioavailable metal fractions (e.g., Cd, Mn). For instance, Cd speciation in urban soils showed HOAc extractability > reducible > residual fractions, highlighting HOAc's role in assessing environmental mobility .

Q. How can isotopic labeling (e.g., ¹⁸O) of HOAc enhance mechanistic studies in oxidation reactions?

  • Methodological Answer : Use ¹³C- or ¹⁸O-enriched HOAc to trace reaction pathways. For example, in Mn-mediated water oxidation, isotopic labeling confirmed O–O bond formation mechanisms. Ensure isotopic purity (e.g., 99% ¹³C-HOAc) and characterize products via mass spectrometry .

Q. What strategies mitigate by-product formation during HOAc-mediated oxidation of morphinane alkaloids?

  • Methodological Answer : Substitute HOAc with TFA-HOAc mixtures to improve yields (e.g., 74% vs. lower yields with HOAc alone). Optimize solvent ratios (e.g., 10% HOAc(aq)) and employ Pd/C catalysts to suppress impurities like Δ6, Δ8-morphinane derivatives .

Key Considerations for Experimental Design

  • Reproducibility : Document HOAc purity, supplier, and storage conditions (e.g., Sigma Aldrich, stored at 4°C) .
  • Ethical Compliance : Align waste disposal with local regulations and GB/T standards to prevent ecological harm .
  • Peer Review Readiness : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and validate hypotheses .

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